molecular formula C17H18F3NO3S B2959716 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1351641-13-8

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2959716
M. Wt: 373.39
InChI Key: SMPFQSCJZQYSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoroacetimidoyl chloride derivatives and ethyl 2-cyanoacetate . The reaction is facilitated by sodium hydride in acetonitrile, using conventional and microwave irradiation methods . The products then undergo intramolecular cyclization in nitrobenzene under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzene ring substituted with trifluoromethyl groups. The trifluoromethyl group is known for its intense electron-withdrawing effect, which induces various pharmaceutically significant structural properties .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone, a component of the compound, is traditionally a nucleophilic trifluoromethylating agent . It can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Scientific Research Applications

Biphenylsulfonamide Endothelin Antagonists

Biphenylsulfonamides, including compounds with similar structural motifs to "N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide," have been identified as a novel series of endothelin-A (ETA) selective antagonists. These compounds exhibit improved binding and functional activity against ETA receptors, contributing to their potential in inhibiting the pressor effect caused by endothelin-1 (ET-1) infusion in animal models. Such research highlights the therapeutic potential of these compounds in cardiovascular diseases and conditions associated with elevated endothelin levels (Murugesan et al., 1998).

Biotransformation Studies

N-Substituted perfluorooctanesulfonamides, though structurally distinct, share a common sulfonamide group with the chemical . These compounds are studied for their environmental persistence and biotransformation pathways, highlighting concerns about their accumulation and potential impacts on wildlife and human health. The metabolic pathways leading to perfluorooctanesulfonate (PFOS) from N-substituted perfluorooctanesulfonamides have been elucidated, offering insights into environmental chemistry and toxicology (Xu et al., 2004).

Synthesis and Evaluation of Sulfonamide Derivatives

The synthesis of various benzenesulfonamide derivatives, including the exploration of their biological activities, is a significant area of research. These studies involve the creation and screening of compounds for antimicrobial, anti-inflammatory, and potential anticancer properties. The structural diversity of these compounds, including the presence of sulfonamide groups, contributes to a wide range of pharmacological activities, offering a foundation for developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).

Anticancer and Anti-HCV Agents

Celecoxib derivatives, including sulfonamide compounds, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies demonstrate the versatility of sulfonamide derivatives in medicinal chemistry and their potential application in treating various diseases, including cancer and hepatitis C virus (HCV) infections (Küçükgüzel et al., 2013).

Drug Diffusion in Hydrogels

The use of hydrogels modified with hydrophobic groups, such as sulfonamide derivatives, for controlled drug release has been investigated. These studies explore the drug release rates, dynamic swelling behavior, and potential applications in ocular drug delivery systems, such as contact lenses or ocular inserts. The research contributes to the development of novel drug delivery platforms based on the unique properties of hydrophobically modified hydrogels (Mullarney et al., 2006).

Future Directions

The synthesis and development of new procedures for the synthesis of trifluoromethylated heterocycles have gained more attention, due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . Therefore, future research could focus on exploring new synthesis methods and investigating the potential applications of these compounds in various fields.

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c1-11-3-4-12(2)16(9-11)25(23,24)21-10-15(22)13-5-7-14(8-6-13)17(18,19)20/h3-9,15,21-22H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPFQSCJZQYSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide

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